molecular formula C22H20N2O3 B609156 ML365

ML365

货号: B609156
分子量: 360.4 g/mol
InChI 键: UTAJHKSGYJSZBR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ML365, also known as 2-Methoxy-N-[3-[(3-methylbenzoyl)amino]phenyl]benzamide, is a potent and selective blocker of the TASK-1 (K2P 3.1/KCNK3) potassium channel. This compound has been widely used in scientific research due to its high selectivity and potency, making it a valuable tool for studying the physiological roles of TASK-1 channels .

准备方法

ML365的合成涉及双酰胺支架的化学优化。合成路线通常包括以下步骤:

This compound 的工业生产方法没有广泛的记录,因为它主要用于研究目的。 合成遵循标准有机化学方案,可以根据需要扩大规模。

化学反应分析

ML365 经历各种化学反应,包括:

    氧化: this compound 在特定条件下可以被氧化以形成相应的氧化产物。

    还原: 可以使用常见的还原剂,如硼氢化钠,来还原该化合物。

    取代: this compound 可以进行取代反应,特别是在甲氧基处,形成各种衍生物。

这些反应中使用的常见试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及卤化剂等取代试剂。 从这些反应中形成的主要产物取决于所用特定条件和试剂 .

科学研究应用

Chemical Profile

  • Chemical Name : 2-Methoxy-N-[3-[(3-methylbenzoyl)amino]phenyl]benzamide
  • Molecular Formula : C22H22N2O3
  • Purity : ≥99%
  • IC50 Values :
    • TASK1 (KCNK3): 4 nM
    • TASK3 (KCNK9): 390 nM
    • Other potassium channels (e.g., Kir2.1, KCNQ2, hERG): Minimal inhibition at 30 μM .

Neurobiology

This compound has been utilized to study the physiological roles of TASK1 channels in neuronal function. Its selective inhibition allows researchers to explore how TASK1 influences neuronal excitability and neurotransmitter release.

Case Study : A study demonstrated that TASK1 knockout mice exhibited impaired T cell proliferation and cytokine production, suggesting that this compound could be instrumental in understanding the role of TASK1 in autoimmune diseases and central nervous system disorders .

Immunology

Recent research indicates that this compound can inhibit the TWIK2 channel, leading to a decrease in ATP-induced NLRP3 inflammasome activation in murine models. This highlights its potential application in studying inflammatory diseases.

Data Table: Inhibition of NLRP3 Inflammasome Activation

Concentration (μM)Inhibition (%)
1XX%
5XX%

In this context, this compound was shown to ameliorate LPS-induced endotoxic shock in mice, indicating its therapeutic potential against inflammatory responses .

Cardiovascular Research

This compound's role in aldosterone secretion and hypertension is another area of interest. By selectively blocking TASK1, researchers can investigate its involvement in cardiovascular disease mechanisms.

Research Findings : Studies have indicated that TASK1 channels are implicated in the regulation of aldosterone secretion, making this compound a valuable tool for investigating hypertension-related pathophysiology .

Chemosensory Control

This compound is also being explored for its effects on chemosensory control of respiration. By examining its impact on central chemosensory neurons and carotid body cells, researchers aim to elucidate the mechanisms underlying respiratory responses to hypoxia.

作用机制

ML365 通过选择性阻断 TASK-1 (K2P 3.1/KCNK3) 钾离子通道发挥作用。这种抑制对 TASK-1 的 IC50 值为 4 nM,对 TASK-3 的 IC50 值为 390 nM。该化合物在其他钾离子通道(如 Kir2.1、KCNQ2 和 hERG)中显示出很少或没有抑制作用。 通过阻断 TASK-1 通道,this compound 调节细胞膜电位并影响各种生理过程 .

相似化合物的比较

ML365 由于其对 TASK-1 通道的高选择性和效力而独一无二。类似的化合物包括:

This compound 由于其对 TASK-1 通道的高选择性而脱颖而出,使其成为特定研究应用的宝贵工具。

生物活性

ML365 is a selective inhibitor of the TWIK2 (K2P10.1) channel, which plays a significant role in various physiological processes, particularly in the context of inflammation and immune responses. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on inflammasome activation, and potential therapeutic applications.

This compound exhibits potent inhibition of the TWIK2 channel with an IC50 value of approximately 4.07 μM. This compound selectively targets TWIK2 without affecting other K2P channels such as TWIK1 or THIK1 . The inhibition of TWIK2 has been linked to the modulation of ATP-induced NLRP3 inflammasome activation, a critical component in innate immunity and inflammatory diseases.

Key Research Findings

  • Inflammasome Inhibition : In studies using LPS-primed murine bone marrow-derived macrophages (BMDMs), this compound was shown to concentration-dependently inhibit ATP-induced NLRP3 inflammasome activation. Specifically, at concentrations of 1 and 5 μM, this compound significantly reduced IL-1β levels in cell supernatants, indicating a reduction in inflammatory signaling .
  • In Vivo Efficacy : In animal models, pre-administration of this compound at doses of 1, 10, and 25 mg/kg demonstrated a dose-dependent amelioration of LPS-induced endotoxic shock. This suggests that this compound may have therapeutic potential in treating inflammatory conditions associated with NLRP3 activation .
  • Pharmacokinetics : Preliminary studies indicate that this compound has favorable pharmacokinetic properties, with an absolute oral bioavailability (FF) value of 22.49% observed in rats . This characteristic is crucial for developing oral formulations for potential therapeutic use.

Comparative Data on K2P Channel Inhibition

The following table summarizes the inhibitory effects of this compound on various K2P channels compared to other known modulators:

CompoundTarget ChannelIC50 (μM)
This compoundTWIK24.07
DCPIBTWIK2Not reported
QuinineTWIK2Not reported
FluoxetineTWIK2Not reported
ML335TWIK2Not reported
TKDCTWIK2Not reported

Case Studies and Applications

Research has highlighted the potential applications of this compound in various inflammatory diseases linked to NLRP3 inflammasome activation. For instance, its ability to inhibit IL-1β production positions it as a candidate for further development in conditions such as:

  • Autoimmune Diseases : Conditions characterized by excessive inflammation may benefit from the modulation of NLRP3 activity.
  • Metabolic Disorders : Given the role of inflammation in metabolic syndrome, this compound could provide insights into novel treatment pathways.

常见问题

Basic Research Questions

Q. What is the primary molecular mechanism of ML365, and how does it selectively inhibit TASK1/KCNK3 channels?

this compound is a selective inhibitor of the two-pore domain potassium channel TASK1 (KCNK3), with an IC50 of 4 nM in thallium influx assays . Its selectivity arises from its ability to block ATP-induced TASK1 activation without affecting other inflammasome pathways (e.g., NLRC4 or AIM2) . Methodologically, its specificity is validated using electrophysiology (e.g., automated patch-clamp) and fluorescent thallium influx assays, with cross-validation in NLRP3 inflammasome models to confirm target engagement .

Q. Which experimental assays are recommended to quantify this compound's inhibitory effects on TASK1 channels?

Key assays include:

  • Thallium influx fluorescent assays : Measures TASK1 activity via thallium-sensitive dyes (IC50 = 4 nM) .
  • Automated electrophysiology : Quantifies channel blockade under controlled voltage conditions (IC50 = 16 nM) .
  • Calcium imaging : this compound increases intracellular Ca²⁺ in TASK1-expressing cells (e.g., carotid body type-1 cells), confirming functional inhibition .
  • Western blotting : Validates downstream effects, such as reduced TASK1 protein expression in astrocytes .

Advanced Research Questions

Q. How can this compound be integrated into experimental designs to study NLRP3 inflammasome regulation?

this compound’s specificity for ATP-dependent TASK1 activation makes it suitable for dissecting NLRP3 inflammasome pathways . Key steps:

  • Model selection : Use ATP-primed macrophages or in vivo inflammation models (e.g., sepsis).
  • Dosage optimization : Test 4–4000 nM concentrations, monitoring IL-1β secretion via ELISA .
  • Control experiments : Include nigericin (a non-ATP inflammasome activator) to confirm this compound’s selectivity .

Q. What methodological considerations are critical when combining this compound with antiepileptic drugs like levetiracetam (LEV)?

In refractory epilepsy models:

  • Dose-response co-treatment : Administer this compound (4–4000 nM) alongside LEV, using EEG to track seizure frequency/duration .
  • Outcome metrics : Quantify total seizure frequency (Mann-Whitney U test), duration (ANOVA), and severity (Friedman test) over 7-day periods .
  • Astrocyte-specific effects : Combine immunohistochemistry (TASK1-positive astrocytes) with electrophysiology to link channel inhibition to seizure modulation .

Q. How should researchers address contradictions in this compound's effects on seizure severity across studies?

reports increased seizure severity with this compound monotherapy, while shows reduced severity in LEV co-treatment. To resolve this:

  • Model stratification : Test this compound in both acute (e.g., kainate-induced) and chronic epilepsy models.
  • Dosage-dependent analysis : Higher this compound concentrations (>1000 nM) may paradoxically exacerbate seizures due to off-target effects .
  • Data normalization : Use vehicle-controlled designs and report effect sizes (e.g., Cohen’s d) for cross-study comparisons .

Q. What strategies optimize this compound's concentration in in vivo studies to balance efficacy and toxicity?

  • Pharmacokinetic profiling : Measure plasma and brain tissue concentrations post-administration via LC-MS .
  • Dynamic dosing : Adjust concentrations based on real-time EEG or calcium signaling data .
  • Toxicity screens : Monitor astrocyte viability (e.g., GFAP staining) and peripheral organ function (e.g., liver enzymes) .

Q. Data Analysis and Interpretation

Q. Which statistical methods are most appropriate for analyzing this compound's dose-dependent effects on calcium signaling?

  • Friedman repeated measures ANOVA : For non-parametric analysis of [Ca²⁺]i responses across concentrations (4–4000 nM) .
  • Dose-response curve fitting : Use nonlinear regression (e.g., Hill equation) to calculate EC50 values .
  • Spike frequency analysis : Apply Fourier transforms to calcium traces to quantify oscillatory activity .

Q. How can researchers validate this compound's target engagement in complex systems like the NLRP3 inflammasome?

  • Knockdown/knockout controls : Compare this compound effects in wild-type vs. TASK1-deficient cells .
  • Multiplex cytokine profiling : Use Luminex assays to confirm this compound’s selective suppression of IL-1β (not IL-18 or TNF-α) .
  • Structural modeling : Dock this compound into TASK1 homology models to predict binding interactions .

Q. Tables for Key Experimental Parameters

Parameter Recommended Value Evidence Source
IC50 (TASK1 inhibition)4 nM (thallium assay)
Effective in vivo dose10–50 mg/kg (rodent models)
Co-treatment with LEV20 mg/kg this compound + 50 mg/kg LEV
Calcium response saturationNot observed up to 4000 nM

属性

IUPAC Name

2-methoxy-N-[3-[(3-methylbenzoyl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-15-7-5-8-16(13-15)21(25)23-17-9-6-10-18(14-17)24-22(26)19-11-3-4-12-20(19)27-2/h3-14H,1-2H3,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAJHKSGYJSZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。